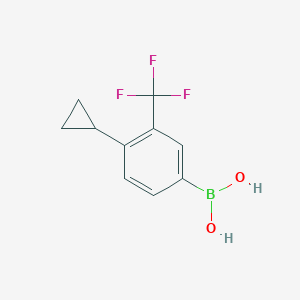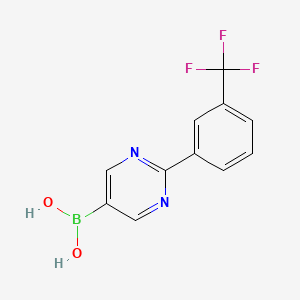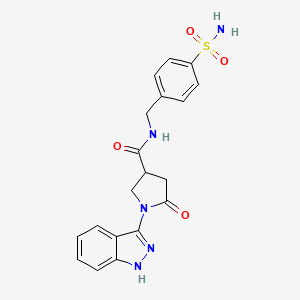
3-Trifluoromethyl-4-cyclopropylphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trifluoromethyl-4-cyclopropylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a trifluoromethyl group, a cyclopropyl group, and a boronic acid moiety attached to a phenyl ring. Its unique structure imparts distinct reactivity and properties, making it valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-4-cyclopropylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Trifluoromethyl-4-cyclopropylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
3-Trifluoromethyl-4-cyclopropylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Trifluoromethyl-4-cyclopropylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl and cyclopropyl groups influence the reactivity and selectivity of the reaction .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-4-trifluoromethylphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness: 3-Trifluoromethyl-4-cyclopropylphenylboronic acid is unique due to the presence of both trifluoromethyl and cyclopropyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specific synthetic applications that other boronic acids may not efficiently achieve .
Propriétés
Formule moléculaire |
C10H10BF3O2 |
|---|---|
Poids moléculaire |
229.99 g/mol |
Nom IUPAC |
[4-cyclopropyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9-5-7(11(15)16)3-4-8(9)6-1-2-6/h3-6,15-16H,1-2H2 |
Clé InChI |
QIOVMNROJTZOLV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2CC2)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)
![5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094550.png)
![1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14094569.png)

![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094583.png)
![N-(2-aminoethyl)-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B14094584.png)

![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094589.png)
